molecular formula C11H18O4 B13682269 9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one

9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B13682269
M. Wt: 214.26 g/mol
InChI Key: HGEVVGKIZZDZMU-UHFFFAOYSA-N
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Description

9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[45]decan-8-one is a chemical compound with the molecular formula C10H18O4 This compound is part of the spiroketal family, characterized by a spiro-connected cyclic ketal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one typically involves the reaction of 2,2-dimethyl-1,3-propanediol with 1,4-cyclohexanedione under acidic conditions. The reaction proceeds through a ketalization process, forming the spiroketal structure. The reaction conditions often include the use of a strong acid catalyst, such as p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or distillation are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 9-(Carboxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one.

    Reduction: Formation of 9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spiroketal-based pharmaceuticals.

    Industry: Utilized as an intermediate in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the spiroketal structure provides stability and rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-one: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one: Similar structure but without the hydroxymethyl group, leading to different chemical properties and reactivity.

Uniqueness

9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

9-(hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one

InChI

InChI=1S/C11H18O4/c1-10(2)7-11(14-3-4-15-11)5-8(6-12)9(10)13/h8,12H,3-7H2,1-2H3

InChI Key

HGEVVGKIZZDZMU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(C1=O)CO)OCCO2)C

Origin of Product

United States

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